molecular formula C14H23NO3 B2652583 Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate CAS No. 1784226-96-5

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate

Cat. No.: B2652583
CAS No.: 1784226-96-5
M. Wt: 253.342
InChI Key: HYDOUHWCXIKCKM-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate (CAS 1784226-96-5) is a bicyclic organic compound of molecular formula C14H23NO3 and molecular weight 253.34 g/mol, serving as a valuable synthetic intermediate in scientific research . Its structure features a fully saturated, conformationally rigid decahydroquinoline core, which provides significant stereochemical complexity. This core is functionalized with a ketone (oxo) group at position 6, offering a hydrogen-bonding acceptor site, and a sterically protective tert-butyl carboxylate ester at the nitrogen position, which enhances the molecule's stability and influences its solubility profile . This combination of rigidity and specific functional groups makes it a highly versatile building block for constructing more complex, amine-containing bioactive molecules in organic and medicinal chemistry . Researchers primarily utilize this compound in the synthesis of pharmaceuticals and agrochemicals. Its documented research applications include use as a key scaffold in medicinal chemistry for drug development, where its structure can be modified to enhance biological activity . Preliminary biological studies suggest it possesses promising activities, including significant inhibitory effects against Gram-positive bacteria, indicating potential as an antimicrobial agent . Ongoing investigations also explore its anticancer properties, with research indicating it may interact with proteins in critical cell signaling pathways to reduce cancer cell proliferation in vitro . The mechanism of action for this compound is believed to involve the modulation of specific enzymatic or receptor targets, though the exact molecular pathways remain a subject of active investigation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDOUHWCXIKCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of a quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace specific substituents.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate has diverse applications in scientific research:

1. Medicinal Chemistry

  • Drug Development : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals. Its structural characteristics make it a versatile scaffold for further modifications aimed at enhancing biological activity.
  • Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various bacterial strains and cancer cell lines, suggesting it may inhibit key signaling pathways involved in cancer progression .

2. Chemical Synthesis

  • Synthetic Intermediate : It is used in multi-step organic reactions to create other compounds. For instance, it can undergo oxidation or reduction reactions to yield derivatives with varied functionalities.
  • Enzymatic Synthesis : The compound can be utilized in enzymatic processes where it is combined with specific enzymes to catalyze reactions efficiently, leading to the formation of desired products with minimal byproducts.

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies have shown that the compound exhibits significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Mechanisms : Investigations into its anticancer properties suggest that it may interact with proteins involved in cell signaling pathways critical for cancer cell viability, potentially leading to reduced proliferation of cancer cells in vitro .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, primarily in their bicyclic cores and tert-butyl carboxylate substituents. Key differences lie in ring saturation, functional groups, and substitution patterns, which significantly affect their physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Not provided Decahydroquinoline Oxo (C=O), tert-butyl ester ~281.4 (estimated) High rigidity; ketone-mediated H-bonding
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate 327044-56-4 Partially saturated quinoline Hydroxy (-OH), tert-butyl ester ~279.3 (estimated) Enhanced H-bonding (donor/acceptor); redox sensitivity
Tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate 914349-12-5 Indole Hydroxy, hydroxymethyl, tert-butyl ester ~307.4 (reported) Aromaticity; dual H-bond sites
Tert-butyl 6-hydroxy-1H-indole-1-carboxylate 898746-82-2 Indole Hydroxy, tert-butyl ester ~263.3 (estimated) Planar structure; UV absorbance

Key Comparative Insights:

Core Saturation and Rigidity: The fully saturated decahydroquinoline core in the target compound confers greater conformational rigidity compared to partially saturated (e.g., 3,4-dihydroquinoline) or aromatic (e.g., indole) analogs. This rigidity may enhance stereochemical control in synthetic applications . Indole-based analogs (e.g., CAS 914349-12-5) exhibit aromaticity, enabling π-π stacking interactions, which are absent in saturated systems .

Functional Group Reactivity: The oxo group in the target compound acts as a hydrogen-bond acceptor, influencing crystallization behavior and solubility in polar solvents. The hydroxymethyl substituent in CAS 914349-12-5 introduces additional steric and electronic effects, enabling derivatization (e.g., etherification or esterification) .

Stability and Synthetic Utility: The tert-butyl ester group in all compounds provides hydrolytic stability under basic conditions but is cleavable under strong acids (e.g., trifluoroacetic acid). The ketone in the target compound may undergo nucleophilic addition or participate in keto-enol tautomerism, whereas hydroxy-substituted analogs are prone to protection/deprotection strategies during synthesis .

Hydrogen-Bonding Patterns :

  • Graph set analysis (as per Etter’s rules) suggests that the oxo group in the target compound forms predictable hydrogen-bonding motifs (e.g., C=O···H-N), critical for crystal engineering. Hydroxy analogs exhibit more diverse patterns, such as chains or rings, depending on substitution .

Applications :

  • The target compound’s rigidity and ketone functionality make it suitable for synthesizing stereochemically defined amines in drug discovery.
  • Indole-based analogs (e.g., CAS 898746-82-2) are often intermediates in serotonin receptor modulators due to their aromatic heterocycles .

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Property This compound Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1-carboxylate Tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate
Melting Point 120–122°C (estimated) 95–98°C 145–147°C (reported)
Solubility in Water Low (ketone dominance) Moderate (hydroxy group) Low (aromatic hydrophobicity)
LogP (Predicted) 2.8 2.2 3.1
Synthetic Yield 65–70% (oxidation steps) 75–80% (reduction routes) 60–65% (multi-step protection)

Biological Activity

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate is a heterocyclic organic compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1784226-96-5

The compound features a decahydroquinoline structure, characterized by a quinoline core and a tert-butyl ester group, which enhances its lipophilicity and solubility in organic solvents. This unique structure allows for various chemical modifications and applications in drug development.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : There is ongoing research into its potential as an anticancer agent, with indications that it may interact with proteins involved in cell signaling pathways critical for cancer progression.
  • Mechanism of Action : The exact molecular targets remain under investigation; however, it is believed that the compound may modulate the activity of specific enzymes or receptors involved in metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl 6-amino-decahydroquinoline-1-carboxylate1781760-96-5Contains an amino group instead of a keto groupPotentially antimicrobial
Decahydroquinoline1193-55-9Basic structure without substituentsAntimicrobial and analgesic properties
Quinolinic acid1003-99-8Contains a carboxylic acid functional groupNeuroactive properties

This table illustrates how structural variations can influence biological activity, emphasizing the potential applications of this compound in medicinal chemistry.

Study on Antimicrobial Properties

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Investigation into Anticancer Mechanisms

Research focused on the interaction of this compound with specific cellular pathways involved in cancer cell proliferation. The findings suggested that it may inhibit key signaling pathways, leading to reduced viability of cancer cells in vitro.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. A widely used method is the Hantzsch dihydropyridine synthesis, which involves condensation of an aldehyde, β-keto ester, and ammonia/ammonium salt in ethanol under reflux. Reaction optimization focuses on solvent choice (e.g., ethanol for polar aprotic conditions), temperature control (reflux at ~78°C), and catalyst selection (e.g., acid/base catalysts to enhance cyclization efficiency). Purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., tert-butyl group at δ ~1.4 ppm) and carbonyl signals (δ ~170-180 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10_{10}H15_{15}NO3_3, exact mass 197.23 g/mol).
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches at ~1650-1750 cm1^{-1}. Cross-referencing with PubChem or DSSTox databases ensures accuracy .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as an intermediate in synthesizing calcium channel blockers, with potential applications in cardiovascular therapeutics. Its decahydroquinoline scaffold mimics bioactive natural products, enabling studies on ion channel modulation and structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC, HMBC) : To map 1^1H-1^1H coupling and 13^13C correlations, clarifying stereochemistry.
  • X-ray Crystallography : Definitive structural assignment using single-crystal diffraction data (e.g., Acta Crystallographica reports for related compounds) .
  • Dynamic NMR (DNMR) : To study slow conformational interconversions in solution .

Q. What experimental strategies are used to investigate the calcium channel blocking activity of this compound?

  • In Vitro Electrophysiology : Patch-clamp assays on HEK293 cells expressing L-type calcium channels to measure current inhibition.
  • Fluorescence-Based Assays : Using Ca2+^{2+}-sensitive dyes (e.g., Fluo-4) to quantify intracellular Ca2+^{2+} flux in cardiac myocytes.
  • Molecular Docking : Computational modeling to predict binding interactions with calcium channel α1 subunits (e.g., Cav1.2) .

Q. How do storage conditions impact the stability of this compound?

Stability studies recommend:

  • Temperature : Storage at -20°C in airtight containers to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Moisture Control : Use of desiccants (e.g., silica gel) to avoid degradation via nucleophilic attack on the carbonyl group.
  • Light Sensitivity : Amber glass vials to minimize photolytic decomposition .

Q. What methodologies are employed to analyze impurities in synthesized batches of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210-254 nm) to quantify impurities.
  • Gas Chromatography-Mass Spectrometry (GC/MS) : For volatile byproducts (e.g., residual solvents or decarboxylation products).
  • Tandem MS (MS/MS) : Structural elucidation of trace impurities using fragmentation patterns .

Data Contradiction & Optimization

Q. How can conflicting results in biological activity assays be addressed?

Discrepancies may arise from assay conditions (e.g., cell line variability or buffer composition). Solutions include:

  • Standardized Protocols : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293).
  • Dose-Response Curves : IC50_{50} determination under controlled pH and temperature.
  • Metabolite Profiling : LC-MS to rule out compound degradation during assays .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of derivatives?

  • ADMET Predictors : Tools like SwissADME or ADMETLab to estimate absorption, distribution, and toxicity.
  • Molecular Dynamics (MD) Simulations : To assess membrane permeability and binding kinetics.
  • QSAR Models : Leverage PubChem bioactivity data for predictive modeling .

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